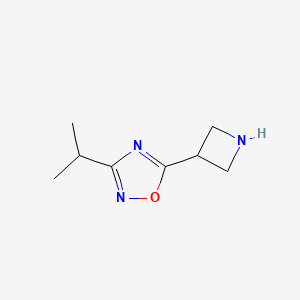

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H13N3O/c1-5(2)7-10-8(12-11-7)6-3-9-4-6/h5-6,9H,3-4H2,1-2H3 |

InChI Key |

JJEXCGWIHZRDOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azetidine derivatives with nitrile oxides, which can be generated in situ from oximes and chlorinating agents. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole are not well-documented, the general principles of heterocyclic compound synthesis can be applied. This includes optimizing reaction conditions for large-scale production, such as using continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated rings.

Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can interact with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous 1,2,4-oxadiazoles:

Key Observations :

- Polarity and Solubility : The TFA salt (target compound) and hydrochloride derivatives (e.g., ) exhibit higher solubility in polar solvents compared to neutral analogs.

- Bioactivity Potential: Bicyclic and benzyl-substituted derivatives () may exhibit stronger receptor interactions due to steric effects, whereas the target compound’s azetidine group offers conformational flexibility.

- Thermal Stability: No direct data exist for the target compound, but oxadiazoles with nitro groups (e.g., LLM-191) show low thermal stability , suggesting substituents significantly influence stability.

Biological Activity

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as:

This compound exhibits a unique combination of azetidine and oxadiazole moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit considerable antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-oxadiazole compounds against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | MRSA | 4 µg/mL |

The results show that certain derivatives demonstrate lower MIC values than traditional antibiotics, suggesting their potential as new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial effects, oxadiazole derivatives have been studied for their anticancer properties. Various compounds have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound D | MCF-7 | 15 | Apoptosis induction |

| Compound E | HepG2 | 20 | Cell cycle arrest |

| Compound F | A549 (Lung) | 10 | Inhibition of proliferation |

Case Studies

- Study on Antimicrobial Effects : A recent publication evaluated the efficacy of several oxadiazole derivatives against a panel of bacteria. Among them, a specific derivative exhibited potent activity against both Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics .

- Cytotoxicity in Cancer Research : Another study focused on the anticancer potential of oxadiazole derivatives. The researchers found that one derivative significantly inhibited the growth of MCF-7 cells with an IC50 value of 15 µM, suggesting a promising avenue for further drug development .

The biological activity of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole is thought to involve multiple mechanisms:

- Inhibition of DNA synthesis : Many oxadiazoles interfere with nucleic acid synthesis in bacteria and cancer cells.

- Apoptosis Induction : Certain derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Biofilm Disruption : Some studies suggest that these compounds can disrupt biofilm formation in bacteria, enhancing their efficacy against resistant strains .

Q & A

Q. Key Variables :

How can enantioselective synthesis of this compound be achieved, and what analytical methods validate stereochemical purity?

Advanced

Enantioselective synthesis employs transition-metal catalysts. For example:

- Iridium-catalyzed amination : Asymmetric induction using chiral ligands (e.g., (S)-BINAP) achieves enantiomeric excess (ee) >97% .

- Validation : Supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak® AD-H) quantifies ee, while ¹H NMR diastereomer analysis provides supplementary confirmation .

Q. Basic

Q. Advanced Challenges :

- Twinning in crystals : SHELXD resolves pseudo-merohedral twinning via HKLF5 format .

- High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) improve anomalous dispersion for azetidine nitrogen localization .

What biological activities are associated with this compound, and how are they mechanistically studied?

Basic

Derivatives of 1,2,4-oxadiazoles exhibit:

Q. Advanced Mechanistic Studies :

- Target identification : Photoaffinity labeling identifies TIP47 (IGF II receptor binding protein) as a molecular target .

- SAR Insights :

How do structural modifications influence pharmacokinetic properties and metabolic stability?

Q. Advanced

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.